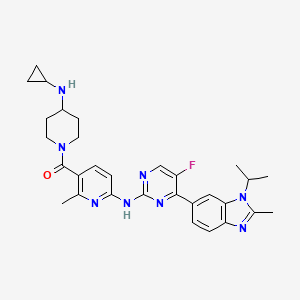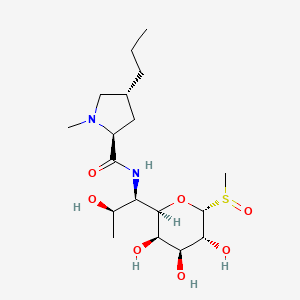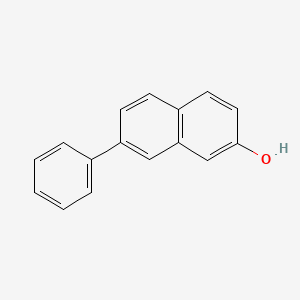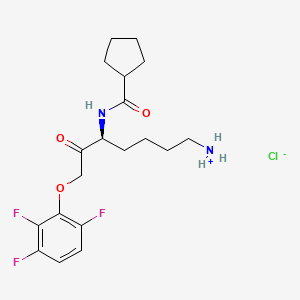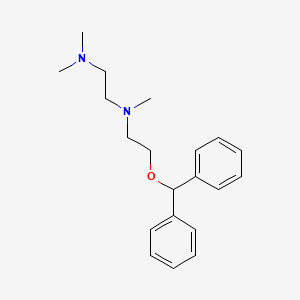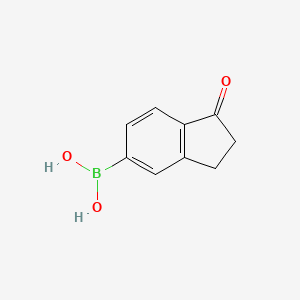
(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
描述
“(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a chemical compound with the CAS Number: 221006-64-0 . It has a molecular weight of 175.98 . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9BO3/c11-9-4-1-6-5-7 (10 (12)13)2-3-8 (6)9/h2-3,5,12-13H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid substance that is stored at room temperature . It has a molecular weight of 175.98 .作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, can also influence the compound’s action and efficacy.
实验室实验的优点和局限性
(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has shown promising results in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. However, there are also some limitations to its use in lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the use of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid in scientific research. One potential direction is the development of new proteasome inhibitors based on this compound. Another potential direction is the use of this compound in the synthesis of new organic compounds, including small molecules, polymers, and dendrimers. Additionally, this compound has shown potential in the treatment of autoimmune diseases and cancer, and further research in these areas is needed to fully understand its potential therapeutic applications.
科学研究应用
(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid has been extensively studied for its potential use in medicinal chemistry. It has been found to inhibit the activity of proteasomes, which are responsible for degradation of intracellular proteins. This inhibition has shown potential in the treatment of cancer and autoimmune diseases. Additionally, this compound has been used as a building block in the synthesis of various organic compounds, including small molecules, polymers, and dendrimers.
安全和危害
属性
IUPAC Name |
(1-oxo-2,3-dihydroinden-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5,12-13H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJYMCPQRSBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)
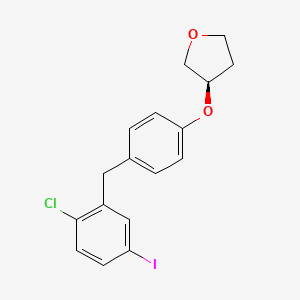
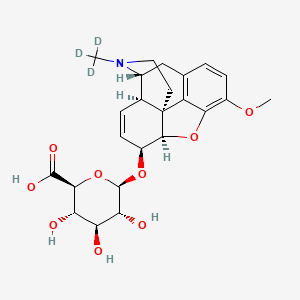
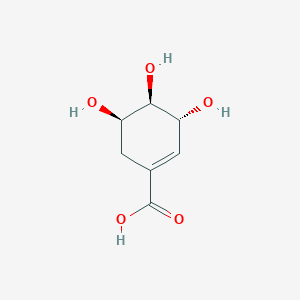
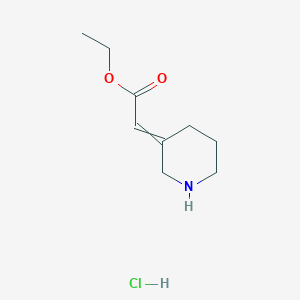
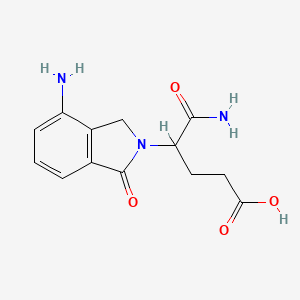
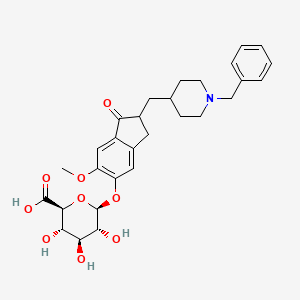
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)
![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)
